1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
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Overview
Description
1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone class. This compound features a trifluoromethyl group and a tolyl group, which contribute to its unique chemical properties. The presence of these groups makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tolyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one: A structural isomer with similar properties.
1-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: Another isomer with a different position of the tolyl group.
1-m-tolyl-3-(difluoromethyl)-1H-pyrazol-5(4H)-one: A compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the trifluoromethyl and tolyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
1-m-Tolyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₈F₃N₂O
- Molecular Weight : 241.212 g/mol
- Melting Point : 210-211 °C
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Recent studies indicate that pyrazole derivatives, including this compound, display significant antimicrobial properties. The presence of the trifluoromethyl group enhances interaction with microbial targets, leading to increased efficacy against various pathogens .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The anti-inflammatory activity of this compound has been documented, with some studies suggesting that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Modifications in the pyrazole ring or substituents can lead to variations in potency and selectivity. Key findings include:
- Trifluoromethyl Group : This group significantly enhances the lipophilicity and overall biological activity of the compound, making it more effective against various biological targets .
- Substituent Variations : Alterations in the aromatic ring or introduction of additional functional groups can modulate the compound's interaction with specific enzymes or receptors, affecting its therapeutic profile .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Cancer Cell Line Studies : In vitro tests on human cancer cell lines revealed that this pyrazole derivative could induce apoptosis at concentrations as low as 10 μM, suggesting a promising avenue for anticancer drug development .
- Inflammatory Disease Models : Animal models treated with this compound showed reduced markers of inflammation and pain relief, indicating its potential for therapeutic use in conditions like arthritis .
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C11H9F3N2O |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-3-2-4-8(5-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
UMIQYUDNZZPKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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